Cas no 156707-43-6 (FTase Inhibitor II)

FTase Inhibitor II 化学的及び物理的性質
名前と識別子
-
- L-Methionine,N-[4-[[(2R)-2-amino-3-mercapto-1-oxopropyl]amino]benzoyl]-
- CYS-4-(2-AMINOBENZOYL)-MET
- FTase Inhibitor II
- H-Cys-4-Abz-Met-OH
- CYSTEINE-(4-AMINOBENOZYL)METHIONINE
- FTI II
-
- MDL: MFCD01861107
- インチ: InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1
- InChIKey: QZVAZQOXHOMYJF-RYUDHWBXSA-N
- ほほえんだ: CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N
計算された属性
- せいみつぶんしりょう: 371.09700
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 11
じっけんとくせい
- 密度みつど: 1.363±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(1 g/l)(25ºC)、
- PSA: 185.62000
- LogP: 1.98250
FTase Inhibitor II 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB477364-5 mg |
H-Cys-4-Abz-Met-OH; . |
156707-43-6 | 5mg |
€206.00 | 2023-06-15 | ||
A2B Chem LLC | AA78758-5mg |
L-Methionine, N-[4-[[(2R)-2-amino-3-mercapto-1-oxopropyl]amino]benzoyl]- |
156707-43-6 | >98.50% | 5mg |
$371.00 | 2024-04-20 | |
TRC | F810350-1mg |
FTase Inhibitor II |
156707-43-6 | 1mg |
$64.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221633-1mg |
FTase Inhibitor II, |
156707-43-6 | 1mg |
¥346.00 | 2023-09-05 | ||
abcr | AB477364-25 mg |
H-Cys-4-Abz-Met-OH; . |
156707-43-6 | 25mg |
€674.00 | 2023-06-15 | ||
abcr | AB477364-25mg |
H-Cys-4-Abz-Met-OH; . |
156707-43-6 | 25mg |
€717.70 | 2025-02-16 | ||
abcr | AB477364-5mg |
H-Cys-4-Abz-Met-OH; . |
156707-43-6 | 5mg |
€216.90 | 2025-02-16 | ||
A2B Chem LLC | AA78758-1mg |
L-Methionine, N-[4-[[(2R)-2-amino-3-mercapto-1-oxopropyl]amino]benzoyl]- |
156707-43-6 | >98.50% | 1mg |
$178.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19802-1mg |
FTase Inhibitor II |
156707-43-6 | 98% | 1mg |
¥592.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19802-5mg |
FTase Inhibitor II |
156707-43-6 | 98% | 5mg |
¥1928.00 | 2023-09-09 |
FTase Inhibitor II 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
FTase Inhibitor IIに関する追加情報
Comprehensive Analysis of FTase Inhibitor II (CAS No. 156707-43-6): Mechanism, Applications, and Research Trends
In the realm of biochemical research and drug discovery, FTase Inhibitor II (CAS No. 156707-43-6) has emerged as a pivotal compound for studying protein prenylation and signal transduction pathways. This small molecule inhibitor specifically targets farnesyltransferase (FTase), an enzyme critical for post-translational modification of proteins like Ras, which are implicated in cancer and other proliferative diseases. Researchers increasingly focus on its selective inhibition properties, structure-activity relationship (SAR), and potential therapeutic applications, making it a hotspot in oncology research and cell signaling studies.
The growing interest in FTase Inhibitor II aligns with broader trends in precision medicine, where targeting enzymatic pathways offers promising avenues for disease intervention. Searches for terms like "FTase inhibitor cancer therapy" or "CAS 156707-43-6 solubility" reflect user demand for practical data on its physicochemical properties and bioavailability. Notably, its ability to disrupt Ras protein activation—a hallmark of 30% of human cancers—positions it as a tool for exploring targeted drug delivery systems and combination therapies.
From a structural perspective, 156707-43-6 features a tricyclic scaffold that competitively binds to FTase's active site, blocking farnesyl pyrophosphate (FPP) utilization. Recent publications highlight its synergistic effects with STAT3 or PI3K inhibitors, addressing common queries such as "FTase Inhibitor II IC50 values" or "cross-reactivity with geranylgeranyltransferase (GGTase)". Such details are vital for experimental design, particularly in high-throughput screening (HTS) and in vitro kinase profiling.
Beyond oncology, FTase Inhibitor II is gaining traction in neurodegenerative disease research, where aberrant protein prenylation contributes to pathologies like Alzheimer's. Its blood-brain barrier permeability (a frequently searched parameter) and low cytotoxicity profile make it suitable for in vivo models. Laboratories often pair it with LC-MS/MS techniques to quantify metabolite formation, answering questions like "how to stabilize FTase Inhibitor II in DMSO"—a common solvent-related challenge.
Innovative applications extend to virology, as FTase inhibition disrupts viral protein maturation in pathogens like hepatitis Delta virus. This multidisciplinary relevance explains surges in searches for "FTase Inhibitor II protocol optimization" or "alternative FTase inhibitors comparison". Suppliers now offer high-purity lyophilized formulations (≥98% by HPLC) to meet reproducibility demands in CRISPR-Cas9 gene-editing studies involving Ras pathways.
Environmental stability data—another trending topic—shows 156707-43-6 degrades minimally under standard lab conditions (-20°C, desiccated), addressing storage FAQs. Its molecular weight (413.5 g/mol) and logP (3.2) values are frequently cited in QSAR modeling discussions, particularly among computational chemists optimizing next-generation inhibitors.
In conclusion, FTase Inhibitor II (CAS No. 156707-43-6) exemplifies how targeted enzyme inhibitors drive translational research. Its dual role as a mechanistic probe and therapeutic candidate continues to inspire studies on drug resistance mechanisms, nanoparticle conjugates, and epigenetic modulation, ensuring its prominence in both literature and search engine queries for years to come.
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